molecular formula C21H35NO9S B13384032 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate

1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate

Cat. No.: B13384032
M. Wt: 477.6 g/mol
InChI Key: LUILKELNVBKKTG-UHFFFAOYSA-N
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Description

1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring, hydroxyphenyl groups, and methanesulfonic acid as a counterion. The trihydrate form indicates the presence of three water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. The hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the addition of methanesulfonic acid to form the salt and the incorporation of water molecules to achieve the trihydrate form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl groups and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methanesulfonic acid component enhances the compound’s solubility and stability .

Comparison with Similar Compounds

Uniqueness: 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol is unique due to its combination of hydroxyphenyl groups, piperidine ring, and methanesulfonic acid, which confer distinct chemical and biological properties. Its trihydrate form further enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUILKELNVBKKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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